N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Description
N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a 1,3-benzothiazole moiety at the 2-position and a carboxamide-linked 3-acetylphenyl group at the 3-position. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where electron-deficient aromatic systems and polar substituents are critical.
Properties
Molecular Formula |
C21H15N3O2S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C21H15N3O2S/c1-13(25)14-6-4-7-15(12-14)23-20(26)16-8-5-11-22-19(16)21-24-17-9-2-3-10-18(17)27-21/h2-12H,1H3,(H,23,26) |
InChI Key |
ZEESHELBUKPBPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 3-acetylphenylamine, which is then reacted with 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound might involve more scalable and cost-effective methods. This could include the use of automated synthesizers and continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, solvent choice, and reaction time to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death. For instance, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
- Case Study : In a study involving human breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis, such as cleaved caspase-3 and PARP .
Antimicrobial Properties
This compound has demonstrated promising antimicrobial activity against a range of pathogens.
- Spectrum of Activity : The compound has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi. Results indicate that it possesses effective inhibitory action against common pathogens such as Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial effect is attributed to the disruption of microbial cell membranes and interference with metabolic processes within the pathogens .
Anti-inflammatory Effects
Inflammation is a crucial factor in various chronic diseases, and compounds like this compound are being explored for their anti-inflammatory properties.
- Research Findings : Studies have indicated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in managing inflammatory conditions .
Antidiabetic Potential
Emerging research indicates that this compound may have applications in diabetes management.
- Mechanism : The compound has been shown to enhance insulin sensitivity and modulate glucose metabolism in preclinical models. It acts by inhibiting key enzymes involved in carbohydrate metabolism, thereby reducing blood glucose levels .
Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated.
- Research Insights : In vitro studies suggest that this compound can protect neuronal cells from oxidative stress-induced damage. It appears to enhance the expression of antioxidant enzymes and reduce oxidative markers .
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzothiazole and pyridine moieties could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Substituent Effects on Properties
- Electron-Withdrawing Groups (e.g., Cl, acetyl): Chlorine in 6b and 6c increases melting points (196–210°C vs. 184°C for 6a) and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Electron-Donating Groups (e.g., methoxy): Compound 21 () features 3,4-dimethoxyphenyl substituents, which enhance metabolic stability and solubility compared to halogenated analogs .
Biological Activity
N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with 3-acetylphenylamine and involves coupling with 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.
| Property | Value |
|---|---|
| Molecular Formula | C21H15N3O2S |
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZEESHELBUKPBPU-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Anticancer Potential
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, benzothiazole derivatives have been shown to inhibit ribonucleotide reductase (RR), an enzyme critical for DNA synthesis in cancer cells . Compounds in this class have demonstrated significant in vitro activity against various cancer cell lines.
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of the benzothiazole and pyridine moieties may facilitate binding to these targets, modulating their activity. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Similar benzothiazole derivatives have shown effectiveness against various bacterial strains and fungi, indicating a potential for development as an antimicrobial agent . The exact mechanisms remain under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of benzothiazole derivatives, this compound was tested against several cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics. Further mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study: Antimicrobial Effects
Another study explored the antimicrobial activity of benzothiazole derivatives against resistant strains of bacteria. The results demonstrated that compounds similar to this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) in vitro. The study highlighted the potential for these compounds to serve as templates for developing new antibiotics .
Q & A
Q. Basic
- ¹H/¹³C NMR : Focus on the acetyl proton (δ ~2.6 ppm, singlet) and benzothiazole protons (δ 7.2–8.5 ppm). The pyridine ring protons show distinct splitting patterns (e.g., doublets for H-2 and H-6) .
- X-ray crystallography : Resolve the dihedral angle between the benzothiazole and pyridine rings (typically 15–25°), which impacts π-π stacking and bioactivity .
- FT-IR : Confirm the carboxamide C=O stretch (~1680 cm⁻¹) and benzothiazole C=N stretch (~1600 cm⁻¹) .
How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Advanced
Discrepancies often arise from structural analogs with subtle substituent variations. For example:
- Substituent effects : Replacing the 3-acetyl group with electron-withdrawing groups (e.g., nitro) may enhance binding to kinase targets but reduce solubility, leading to conflicting IC₅₀ values .
- Assay conditions : Varying pH or serum protein content in cell-based assays can alter bioavailability. Standardize protocols using controls like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) with 5% FBS .
- Data normalization : Compare results against structurally validated analogs (e.g., N-(4-acetylphenyl) derivatives) to isolate electronic vs. steric effects .
What strategies are effective in improving the solubility and bioavailability of this compound for in vivo studies?
Q. Advanced
- Co-solvent systems : Use 10% DMSO in PEG-400 for intravenous administration, achieving >90% solubility at 25°C .
- Salt formation : React with hydrochloric acid to form a hydrochloride salt, improving aqueous solubility by 3–5× .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150–200 nm) enhance oral bioavailability by bypassing first-pass metabolism .
How does the electronic configuration of substituents on the benzothiazole ring affect the compound’s pharmacological profile?
Q. Advanced
- Electron-donating groups (e.g., methoxy) : Increase electron density on the benzothiazole ring, enhancing interactions with hydrophobic enzyme pockets (e.g., COX-2 inhibition) but reducing metabolic stability .
- Electron-withdrawing groups (e.g., nitro) : Improve binding affinity to ATP-binding sites in kinases (ΔG ~-8.2 kcal/mol) but may induce hepatotoxicity via nitro-reductase activation .
- Steric effects : Bulky substituents at the 6-position of benzothiazole disrupt π-stacking with DNA, reducing intercalation-based cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
